Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is a compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE typically involves the condensation reaction between naphthalene-1-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone linkage allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the benzodioxole moiety and the naphthalene ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H14N2O3 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-7-3-5-14-4-1-2-6-15(14)16)21-20-11-13-8-9-17-18(10-13)24-12-23-17/h1-11H,12H2,(H,21,22)/b20-11+ |
InChI Key |
ZFKDUSKLWBMYRP-RGVLZGJSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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